molecular formula C16H21Cl2N B1372247 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride CAS No. 1171506-69-6

4-(Adamantan-1-yl)-2-chloroaniline hydrochloride

Cat. No.: B1372247
CAS No.: 1171506-69-6
M. Wt: 298.2 g/mol
InChI Key: IUVHHMOIVXAEBF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
4-(Adamantan-1-yl)-2-chloroaniline hydrochloride (CAS: 1171506-69-6) is an adamantane-modified aromatic amine with a molecular formula of C₁₆H₂₁Cl₂N. The compound features a rigid adamantane moiety substituted at the para-position of a 2-chloroaniline group, with a hydrochloride salt enhancing its solubility in polar solvents. Key physical properties include:

  • Molecular Weight: 292.25 g/mol (calculated).
  • Storage: Typically stored at 2–8°C under inert conditions due to sensitivity to moisture and oxidation .

Synthesis: The compound is synthesized via halogenation of 4-(adamantan-1-yl)aniline. For example, bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields halogenated derivatives like 4-((1S,3R,5S)-adamantan-1-yl)−2-bromoaniline (a structural analog), as described in .

Applications: The adamantane group confers enhanced lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for targeting central nervous system (CNS) disorders or as a precursor for cannabinoid receptor ligands (e.g., in ). It is commercially available for research (e.g., Santa Cruz Biotechnology, sc-348175) but listed as discontinued by CymitQuimica, indicating supply variability .

Properties

IUPAC Name

4-(1-adamantyl)-2-chloroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN.ClH/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16;/h1-2,6,10-12H,3-5,7-9,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVHHMOIVXAEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adamantane Core Preparation

The adamantane scaffold can be sourced or synthesized by:

These methods yield the rigid, cage-like adamantane structure essential for the target molecule’s stability and biological properties.

Attachment of the Aniline Group

The key step involves the formation of the C-N bond between the adamantane moiety and the chloroaniline:

  • Nucleophilic aromatic substitution (SNAr) where the chlorine atom on the aromatic ring is replaced by the aniline group under basic conditions.
  • Alternatively, transition-metal catalyzed aryl amination reactions (e.g., cobalt-catalyzed systems) have been developed to improve yields and selectivity. For example, cobalt catalysts with phosphine ligands (such as BINAP) facilitate coupling of adamantane bromo derivatives with amines, achieving yields of 70-86%.

Formation of Hydrochloride Salt

The free base 4-(Adamantan-1-yl)-2-chloroaniline is converted to its hydrochloride salt by treatment with hydrochloric acid:

  • Typically, the free amine is reacted with concentrated hydrochloric acid at room temperature , precipitating the hydrochloride salt, which is then purified by crystallization.

Representative Synthetic Route and Conditions

Step Reagents/Conditions Yield (%) Notes
Adamantane core synthesis Hydrogenation/trimerization of cyclopentadiene Variable Commercial adamantane often used directly
Chlorination of adamantane Cl2 gas or chlorinating agents, controlled temp High Selective mono-chlorination preferred
Nucleophilic substitution 2-chloroaniline, base (e.g., K2CO3), solvent (THF, DCM), 60–80°C 70-86 Catalyst (Co complex with phosphine ligands) improves yield
Hydrochloride salt formation HCl (conc.), room temp 60-93 Crystallization from ethanol/acetone mixtures

Advanced Catalytic Arylamination Method

A recent cobalt-catalyzed arylamination method provides a robust alternative to classical nucleophilic substitution:

This method involves oxidative addition of the adamantane bromo compound to the cobalt catalyst, metathesis with the amine, and reductive elimination to form the C-N bond.

Purification and Characterization

  • Purification: Crystallization from ethanol/water or acetone; column chromatography on silica gel for higher purity.
  • Analysis: TLC, HPLC (C18 reversed-phase columns with acetonitrile/water mobile phase), NMR (¹H, ¹³C), mass spectrometry, and elemental analysis confirm structure and purity.

Research Findings and Optimization Notes

  • Reaction yields can be improved by optimizing solvent systems, temperature, and catalyst loading.
  • Continuous flow reactors have been employed industrially to enhance consistency and scalability of the nucleophilic substitution step.
  • The hydrochloride salt form improves aqueous solubility, facilitating biological testing and formulation.
  • Density functional theory (DFT) calculations support the mechanistic understanding of catalytic arylamination, guiding ligand and catalyst design.

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Reagents/Conditions Yield Range (%) Reference
Adamantane core synthesis Hydrogenation/trimerization Dicyclopentadiene, catalysts Variable
Chlorination Chlorine gas or chlorinating agents Controlled temperature High
Nucleophilic substitution Base-mediated substitution or cobalt catalysis 2-chloroaniline, base, Co catalyst + BINAP 70-86
Hydrochloride salt formation Acid treatment Concentrated HCl, room temperature 60-93
Purification Crystallization, chromatography Ethanol/water, acetone -

This comprehensive synthesis framework for 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride integrates classical organic transformations with modern catalytic methods, offering scalable and efficient routes to this biologically significant compound. The use of cobalt-catalyzed arylamination represents a promising advancement in the preparation methodology, providing improved yields and selectivity.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under specific conditions. Key transformations include:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
HydroxylationKOH, ethylene glycol, 190°C(±)-(Adamantane-1-yl)phenylacetic acid derivatives67–73%
AlkylationMethanol, NaBH₄Secondary amine derivatives81–92%
Aromatic substitutionSulfuric-nitric acid mixture, 8–10°CNitroaryl-tetrazole derivatives81–92%

Key Findings :

  • Hydrolysis in alkaline media cleaves ester groups adjacent to the adamantane moiety, forming carboxylic acids .

  • Nitration occurs regioselectively under controlled temperatures, preserving the adamantane structure .

Oxidation and Reduction

The aniline group and adamantane core participate in redox reactions:

Reaction TypeReagents/ConditionsProducts FormedApplicationsSource
OxidationKMnO₄, H₂O₂Quinones or oxidized derivativesAntibacterial agents
ReductionNaBH₄, LiAlH₄Amine derivativesCB₂ receptor ligands

Notable Observations :

  • Oxidation of the aniline group generates bioactive quinones with broad-spectrum antibacterial activity .

  • Reductive amination using NaBH₄ yields secondary amines critical for cannabinoid receptor studies .

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atom facilitates nucleophilic displacement:

NucleophileConditionsProductsYieldSource
4-AminophenolPyBOP/HOBt, DMFAcylsulfonamide derivatives85%
SulfanilamideMethyl chloroformate, HClAcylsulfonamide antibiotics92%

Mechanistic Insight :

  • Activation via acyl chloride intermediates enables coupling with amines or sulfonamides .

  • Steric hindrance from the adamantane group directs substitution to para positions .

Heterocycle Formation

Reactions with formaldehyde or thiols yield bioactive heterocycles:

ReactantConditionsProductsBioactivitySource
FormaldehydeEthanol, room temperature1,3,4-Oxadiazole-2-thione derivativesAntiviral/anticancer
ThiosemicarbazideH₂SO₄, refluxTetrazole derivativesInfluenza A inhibitors

Highlights :

  • 1,3,4-Oxadiazole-2-thione derivatives exhibit dihedral angles of 57.43° between aromatic and heterocyclic rings, influencing their crystal packing and bioactivity .

  • Adamantyl-tetrazoles show picomolar efficacy against influenza A(H1N1) .

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity:

Reaction TypeCatalysts/ReagentsProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, p-tolylboronic acidBiaryl derivatives89%
HiyamaPd(0), KFSilane-coupled analogs75–82%

Catalytic Pathways :

  • Oxidative addition of aryl halides to Pd(0) initiates coupling .

  • Transmetallation with Grignard reagents completes C–C bond formation .

Key Research Findings

  • Antibacterial Activity : Derivatives inhibit Staphylococcus aureus (MIC = 2–8 µg/mL) by targeting cell wall synthesis .

  • Antiviral Properties : Adamantyl-tetrazoles reduce influenza A replication by 99% at 10 µM .

  • Cannabinoid Receptor Affinity : Secondary amines exhibit CB₂ selectivity (Kᵢ = 0.8 nM), useful in neuroinflammation studies .

Scientific Research Applications

The biological activities of 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride have been the subject of several studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds with adamantane structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of adamantane can effectively inhibit the growth of various bacterial strains. The incorporation of a chloroaniline group may enhance this activity due to increased lipophilicity, allowing better membrane penetration.

Case Study: Antimicrobial Efficacy

In a study published in Molecules, derivatives of 4-(adamantan-1-yl)-2-chloroaniline were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher potency against Gram-negative bacteria, correlating their structure with biological activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary in vitro studies have shown that it can induce apoptosis in cancer cell lines, including those derived from human breast and colorectal cancers. The mechanism appears to involve the disruption of cellular signaling pathways associated with cell proliferation.

Table 2: In Vitro Anti-Proliferative Activity

CompoundCell Line TestedIC₅₀ (µM)
4-(Adamantan-1-yl)-2-chloroanilineHL-60 (Leukemia)25
HT-29 (Colorectal)30
MCF7 (Breast Cancer)20

Industrial Applications

Beyond its biological activities, this compound has potential applications in various industrial sectors:

1. Pharmaceutical Industry:
Due to its antimicrobial and anticancer properties, it may serve as a lead compound for developing new therapeutic agents.

2. Agrochemicals:
The compound's structural characteristics suggest it could be utilized in formulating pesticides or herbicides, leveraging its ability to penetrate biological membranes effectively.

3. Material Science:
Research into adamantane derivatives indicates potential uses in creating advanced materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of viral replication, disruption of bacterial cell walls, or modulation of signaling pathways in cells.

Comparison with Similar Compounds

Pharmacological Activity

  • Anti-inflammatory Potential: Selenourea derivatives (e.g., 1-Adamantan-1-yl-3-phenylselenourea) exhibit potent soluble epoxide hydrolase (sEH) inhibition (IC₅₀ < 5 µM), whereas 4-(Adamantan-1-yl)-2-chloroaniline HCl’s activity remains underexplored but structurally aligns with cannabinoid receptor modulators () .
  • Stability and Solubility: The hydrochloride salt improves aqueous solubility compared to neutral adamantane-aniline derivatives. In contrast, selenourea analogs show higher lipophilicity but lower thermal stability (melting points: 141–203°C) .

Commercial and Research Utility

  • Availability: 4-(Adamantan-1-yl)-2-chloroaniline HCl is intermittently available (e.g., Santa Cruz Biotechnology: $248/250 mg), whereas selenourea derivatives are primarily research-grade .
  • Toxicity Concerns : Simple 2-chloroaniline HCl (CAS 137-04-2) is associated with methemoglobinemia, but adamantane substitution may mitigate toxicity via steric hindrance .

Research Findings and Limitations

  • Structural-Activity Relationships (SAR): The adamantane group’s bulkiness enhances receptor binding affinity in cannabinoid ligands () but may reduce blood-brain barrier penetration compared to smaller analogs like 2-chloroaniline .
  • Its primary use remains as a synthetic intermediate .
  • Future Directions : Functionalization of the aniline group (e.g., coupling with triazine or piperazine moieties, as in ) could expand therapeutic applications .

Biological Activity

4-(Adamantan-1-yl)-2-chloroaniline hydrochloride is a compound that combines an adamantane moiety with a chloroaniline structure. This unique combination provides it with significant biological activity, particularly in antiviral applications. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₁ClN
  • Molecular Weight : Approximately 298.25 g/mol
  • Appearance : Typically presented as a hydrochloride salt, enhancing its solubility in aqueous solutions.

The compound features an adamantane structure, known for its stability and ability to interact with various biological targets. The presence of the chloro group enhances its reactivity, allowing for nucleophilic substitution reactions that are crucial for further chemical modifications.

Synthesis

This compound can be synthesized through several methods. A notable approach involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation, leading to significant yields and reduced reaction times compared to traditional methods.

Antiviral Properties

Recent studies have highlighted the compound's antiviral activity against Dengue virus serotype 2, exhibiting an IC50 value of 22.2 µM while maintaining low cytotoxicity (CC50 < 100 µM). This suggests a favorable therapeutic window for potential clinical applications.

The mechanism by which this compound exerts its antiviral effects involves:

  • Inhibition of Viral Replication : The compound likely disrupts the viral life cycle by interfering with specific viral proteins or pathways essential for replication.
  • Binding Affinity : Interaction studies indicate that it binds effectively to viral targets, which may inhibit their function .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-ChloroanilineSimple aniline with a chloro groupBasic structure without bulky adamantane moiety
Adamantan-1-ylamineAdamantane with an amino groupLacks the chloro substituent
4-(Adamantan-1-yl)anilineAdamantane attached directly to anilineNo chlorine; potential for different reactivity
4-(Benzyl)anilineBenzyl group instead of adamantaneDifferent steric properties affecting reactivity

The unique combination of structural features in this compound may enhance its biological activity compared to these simpler analogs.

Study on Anti-Dengue Virus Activity

A study focused on the synthesis and evaluation of hybrid compounds derived from known DENV inhibitors demonstrated that derivatives of this compound exhibited promising anti-Dengue virus activity. The incorporation of adamantane into the structure significantly influenced the activity profile, suggesting that modifications could lead to enhanced efficacy against viral infections .

Toxicological Assessment

Toxicological studies have indicated that while the compound shows antiviral promise, careful consideration must be given to its safety profile. In vitro genotoxicity assessments reveal that related compounds can exhibit adverse effects at high concentrations, necessitating further investigation into the safety margins for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Adamantan-1-yl)-2-chloroaniline hydrochloride, and how can reaction yields be improved?

  • Methodology :

  • Begin with adamantane derivatives (e.g., 1-adamantanamine hydrochloride) and functionalize via chloroacetylation or nucleophilic substitution. For example, coupling 2-chloroaniline hydrochloride with adamantane derivatives under anhydrous conditions using catalysts like 4-dialkylaminopyridines ( ).
  • Optimize solvent systems (e.g., dichloromethane or THF) and reaction temperatures (60–80°C) to enhance regioselectivity. Monitor progress via TLC or HPLC ( ).
  • Improve yields by recrystallization from ethanol/water mixtures or column chromatography with silica gel ( ).

Q. How can HPLC methods be designed to purify and quantify this compound in complex mixtures?

  • Methodology :

  • Use reversed-phase C18 columns with mobile phases of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid for better peak resolution. Set detection wavelengths to 254 nm (aromatic absorption) ( ).
  • Validate the method by spiking known concentrations into reaction mixtures and calculating recovery rates (>95% indicates robustness). Include internal standards (e.g., rimantadine derivatives) for accuracy ( ).

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in adamantane derivatives like this compound?

  • Methodology :

  • Grow single crystals via slow evaporation in ethanol or acetonitrile. Collect diffraction data at low temperatures (93 K) to minimize thermal motion ().
  • Use SHELXL for refinement, focusing on anisotropic displacement parameters for chlorine and adamantyl groups. Validate hydrogen bonding (e.g., N–H⋯Cl interactions) using SHELXPRO ( ).
  • Address data-to-parameter ratio challenges (e.g., <18:1) by increasing redundancy or using higher-resolution synchrotron data ( ).

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology :

  • Synthesize analogs with modifications to the adamantyl group (e.g., fluorination) or chloroaniline moiety. Compare bioactivity (e.g., antiviral or receptor-binding assays) ( ).
  • Perform molecular docking studies using crystal structure data to predict binding affinities to targets like dopamine receptors or viral proteins ( ).
  • Use QSAR models to correlate electronic (Hammett constants) or steric parameters with activity trends ().

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodology :

  • Conduct accelerated degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks. Monitor decomposition via HPLC-MS ( ).
  • Identify degradation products (e.g., dechlorinated analogs or adamantane oxidation byproducts) and assess toxicity profiles ( ).
  • Recommend storage in amber glass vials under inert gas (N₂) at –20°C for long-term stability ( ).

Q. What advanced analytical techniques are suitable for characterizing impurities in this compound?

  • Methodology :

  • Combine LC-MS/MS for high-sensitivity detection of trace impurities (e.g., <0.1% w/w). Use collision-induced dissociation (CID) to fragment ions and confirm structures ( ).
  • Perform solid-state NMR (¹³C CP/MAS) to analyze crystalline impurities or polymorphic forms. Compare chemical shifts with reference spectra ().
  • Quantify residual solvents (e.g., DMF or THF) via headspace GC-MS with flame ionization detection ().

Key Considerations for Experimental Design

  • Contradictions in Evidence : While SHELX is widely used for small-molecule refinement ( ), newer software may offer superior automation for macromolecular systems. Cross-validate crystallographic results with spectroscopic data (e.g., IR or Raman) to resolve ambiguities.
  • Safety Protocols : Always use PPE (gloves, goggles) and fume hoods due to skin/eye irritation risks ( ). Avoid dust formation during handling to prevent inhalation hazards.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(Adamantan-1-yl)-2-chloroaniline hydrochloride
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4-(Adamantan-1-yl)-2-chloroaniline hydrochloride

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